Cyclopentyl (3,4-diethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl (3,4-diethoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields due to their stability and versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl (3,4-diethoxyphenyl)carbamate typically involves the reaction of cyclopentylamine with 3,4-diethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate. The process can be summarized as follows:
- The reaction is typically conducted in an organic solvent such as dichloromethane.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Cyclopentylamine: reacts with .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl (3,4-diethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Cyclopentyl (3,4-diethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentyl (3,4-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethofencarb: A carbamate fungicide with similar structural features.
Carbaryl: Another carbamate compound used as an insecticide.
Uniqueness
Cyclopentyl (3,4-diethoxyphenyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopentyl group and diethoxyphenyl moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
113932-78-8 |
---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
cyclopentyl N-(3,4-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C16H23NO4/c1-3-19-14-10-9-12(11-15(14)20-4-2)17-16(18)21-13-7-5-6-8-13/h9-11,13H,3-8H2,1-2H3,(H,17,18) |
InChI Key |
FFQSWQFBHVKBHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)OC2CCCC2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.